2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide
Description
2,4-Dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is a fluorinated hydrazide-hydrazone derivative characterized by a 2,4-dichlorobenzene core linked to a carbohydrazide group. The hydrazide moiety forms an (E)-configured imine bond with a 4-(3-fluoropropoxy)benzylidene substituent. Such compounds are typically synthesized via acid-catalyzed condensation of substituted aldehydes with carbohydrazides under reflux conditions .
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O2/c18-13-4-7-15(16(19)10-13)17(23)22-21-11-12-2-5-14(6-3-12)24-9-1-8-20/h2-7,10-11H,1,8-9H2,(H,22,23)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOVPOURKLMED-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide typically involves the following steps:
Starting Materials: : The synthesis begins with 2,4-dichlorobenzenecarbohydrazide and 4-(3-fluoropropoxy)benzaldehyde as the primary starting materials.
Condensation Reaction: : The carbohydrazide group of 2,4-dichlorobenzenecarbohydrazide reacts with the aldehyde group of 4-(3-fluoropropoxy)benzaldehyde under acidic conditions to form the Schiff base.
Purification: : The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions at the chloro or fluoropropoxy positions can yield different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: : Various oxo derivatives can be formed, depending on the specific conditions.
Reduction Products: : Reduced derivatives with different functional groups.
Substitution Products: : Substituted derivatives with different substituents at the chloro or fluoropropoxy positions.
Scientific Research Applications
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide ()
- Core Structure: Replaces the 2,4-dichlorobenzene with a dichlorophenoxy-acetohydrazide group.
- Substituent : Contains a hydroxyl group on the benzylidene ring instead of 3-fluoropropoxy.
b. 2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]propanehydrazide ()
- Core Structure: Propanehydrazide chain with a single 4-chlorophenoxy group.
- Substituent : Similar hydroxylated benzylidene but lacks fluorine.
- Impact : The longer propane chain may increase flexibility but reduce metabolic stability relative to the rigid fluoropropoxy group.
c. 4-(1H-Benzimidazol-2-yl)-N′-[(E)-(4-fluorophenyl)methylidene]benzohydrazide ()
- Core Structure : Incorporates a benzimidazole heterocycle instead of dichlorobenzene.
- Substituent : Fluorophenyl group without an alkoxy chain.
Fluorination and Bioactivity
Fluorinated analogues, such as 4-(1H-benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide (), demonstrate that fluorine atoms significantly enhance antibacterial activity (MIC values in the µM range). The 3-fluoropropoxy group in the target compound likely improves lipophilicity and membrane permeability compared to non-fluorinated derivatives, though its longer chain may reduce aqueous solubility.
Physicochemical Properties
| Compound | Substituent on Benzylidene | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 3-Fluoropropoxy | 3.8 | 0.12 | 180–182 |
| 2-(2,4-Dichlorophenoxy)-...acetohydrazide | Hydroxyl | 2.5 | 0.45 | 165–167 |
| 4-Fluoro-N′-[(pyridine-4-yl)carbonyl]... | Pyridinyl | 2.1 | 0.78 | 155–158 |
Key Observations :
- Fluorinated alkoxy chains (e.g., 3-fluoropropoxy) increase LogP values, suggesting higher membrane permeability.
- Hydroxyl groups improve solubility but reduce LogP.
- Heterocyclic substituents (e.g., pyridine, benzimidazole) balance solubility and bioactivity .
Biological Activity
The compound 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is . The structure features a dichloro-substituted benzene ring, a hydrazone linkage, and a fluoropropoxy substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 363.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Antimicrobial Activity
Research indicates that 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and inhibition of protein synthesis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In cellular assays, it has shown cytotoxic effects against cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | |
| Antibacterial | Escherichia coli | 20 | |
| Anticancer | HeLa | 25 | |
| Anticancer | MCF-7 | 30 |
The biological activity of 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms and cancer cells.
- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to oxidative damage in target cells.
- Alteration of Gene Expression : The compound can modulate the expression of genes associated with cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial effectiveness was assessed using disc diffusion methods. The results indicated that the compound inhibited bacterial growth significantly compared to control groups.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on MCF-7 breast cancer cells where treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analyses revealed increased apoptosis rates correlating with higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
